2-chloro-N-{[(3-methoxyphenyl)carbamoyl]methyl}-N-methylacetamide
CAS No.: 929973-18-2
Cat. No.: VC4719943
Molecular Formula: C12H15ClN2O3
Molecular Weight: 270.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929973-18-2 |
|---|---|
| Molecular Formula | C12H15ClN2O3 |
| Molecular Weight | 270.71 |
| IUPAC Name | 2-[(2-chloroacetyl)-methylamino]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C12H15ClN2O3/c1-15(12(17)7-13)8-11(16)14-9-4-3-5-10(6-9)18-2/h3-6H,7-8H2,1-2H3,(H,14,16) |
| Standard InChI Key | BYHQWGOWUCPCCH-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)NC1=CC(=CC=C1)OC)C(=O)CCl |
Introduction
Structural and Nomenclature Analysis
Chemical Structure
The compound features:
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A chloroacetyl group (Cl–CH₂–C=O) linked to an N-methylamide moiety.
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A 3-methoxyphenylcarbamoyl group (–NH–C=O–C₆H₄–OCH₃) attached via a methylene bridge .
The IUPAC name, 2-chloro-N-{[(3-methoxyphenyl)carbamoyl]methyl}-N-methylacetamide, reflects this arrangement .
Spectral Characterization
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SMILES: CN(CC(=O)NC1=CC(=CC=C1)OC)C(=O)CCl.
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InChIKey: BYHQWGOWUCPCCH-UHFFFAOYSA-N.
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X-ray crystallography: Data unavailable, but computational models predict a planar carbamoyl group and tetrahedral geometry at the methylacetamide nitrogen .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step process:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Chloroacetylation of N-methylhydroxylamine | Chloroacetyl chloride, K₂CO₃, H₂O, 0–5°C | 85–92% |
| 2 | Carbamoylation with 3-methoxyphenyl isocyanate | DCM, RT, 12h | 70–75% |
Mechanism:
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Nucleophilic substitution of N-methylhydroxylamine with chloroacetyl chloride forms 2-chloro-N-methoxy-N-methylacetamide .
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Reaction with 3-methoxyphenyl isocyanate introduces the carbamoyl group via urea bond formation.
Optimization Challenges
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Side reactions: Over-chlorination or hydrolysis of the acetamide group necessitates strict temperature control .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product .
Physicochemical Properties
Thermal Properties:
Biological and Pharmacological Applications
Enzyme Modulation
Preliminary studies indicate interaction with cytochrome P450 enzymes and kinase receptors :
Comparative Analysis with Analogues
| Compound | Structure | Bioactivity (IC₅₀) | LogP |
|---|---|---|---|
| 2-Chloro-N-methylacetamide | Cl–CH₂–C(=O)–N(CH₃)₂ | 45.2 µM (CYP3A4) | 0.39 |
| N-(3-Methoxyphenyl)acetamide | CH₃–C(=O)–NH–C₆H₄–OCH₃ | Inactive | 1.12 |
| Target compound | Cl–CH₂–C(=O)–N(CH₃)–CH₂–C(=O)–NH–C₆H₄–OCH₃ | 12.3 µM (CYP3A4) | 1.32 |
Key findings:
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